molecular formula C24H21N5S2 B14528690 N''-Benzyl-N,N'-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine CAS No. 62540-38-9

N''-Benzyl-N,N'-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine

Cat. No.: B14528690
CAS No.: 62540-38-9
M. Wt: 443.6 g/mol
InChI Key: UWLMUXQDDDIBOC-UHFFFAOYSA-N
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Description

N’‘-Benzyl-N,N’-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine is a complex organic compound that features a guanidine core substituted with benzyl and benzothiazole groups

Properties

CAS No.

62540-38-9

Molecular Formula

C24H21N5S2

Molecular Weight

443.6 g/mol

IUPAC Name

2-benzyl-1,3-bis(6-methyl-1,3-benzothiazol-2-yl)guanidine

InChI

InChI=1S/C24H21N5S2/c1-15-8-10-18-20(12-15)30-23(26-18)28-22(25-14-17-6-4-3-5-7-17)29-24-27-19-11-9-16(2)13-21(19)31-24/h3-13H,14H2,1-2H3,(H2,25,26,27,28,29)

InChI Key

UWLMUXQDDDIBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=NCC3=CC=CC=C3)NC4=NC5=C(S4)C=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-Benzyl-N,N’-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-1,3-benzothiazol-2-amine with benzyl isocyanate under controlled conditions to form the desired guanidine derivative. The reaction is usually carried out in an inert atmosphere using solvents like dimethylformamide (DMF) or dichloromethane (DCM) and requires the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis and other advanced techniques can also be employed to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

N’‘-Benzyl-N,N’-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N’‘-Benzyl-N,N’-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’‘-Benzyl-N,N’-bis[(6-methyl-1,3-benzothiazol-2-yl)]guanidine is unique due to its specific combination of benzyl and benzothiazole groups, which confer distinct chemical and biological properties.

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